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Compound of Interest

Compound Name:
2-Chloropyridine-4-

carboximidamide

CAS No.: 765224-12-2

Cat. No.: B1422473 Get Quote

CAS Registry Numbers: 765224-12-2 (Free Base) | 82019-89-4 (Hydrochloride Salt)[1]

Executive Summary
2-Chloropyridine-4-carboximidamide is a critical heterocyclic building block used primarily in

the synthesis of serine protease inhibitors, specifically targeting Factor Xa and Thrombin within

the coagulation cascade. Its structural significance lies in the amidine moiety (mimicking the

arginine side chain) combined with the 2-chloropyridine core, which offers a versatile handle for

nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive technical analysis for researchers optimizing

anticoagulant drug candidates or exploring novel pyridine-based scaffolds.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]
Nomenclature & Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1422473?utm_src=pdf-interest
https://www.chem960.com/lang_ko/cas_201937260/
https://www.benchchem.com/product/b1422473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 2-Chloropyridine-4-carboximidamide

Common Synonyms
2-Chloroisonicotinimidamide; 4-Amidino-2-

chloropyridine

CAS (Free Base) 765224-12-2

CAS (HCl Salt) 82019-89-4

Molecular Formula (Free Base)

Molecular Weight
155.59 g/mol (Free Base); 192.05 g/mol (HCl

Salt)

SMILES NC(=N)c1ccnc(Cl)c1

Physical Properties (HCl Salt)
The hydrochloride salt is the preferred form for storage and handling due to the instability of the

free amidine base.

Parameter Specification

Appearance White to off-white crystalline solid

Melting Point >200 °C (Decomposes)

Solubility
Soluble in Water, DMSO, Methanol; Insoluble in

Hexane, DCM

pKa (Calculated) ~11.5 (Amidine group)

Hygroscopicity Moderate (Store under desiccant)

Synthetic Routes & Process Chemistry
The synthesis of 2-Chloropyridine-4-carboximidamide is typically achieved via the Pinner

Reaction, starting from 2-chloropyridine-4-carbonitrile. This method is preferred for its

scalability and high purity profile compared to direct amination of esters.
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Synthesis Workflow (Graphviz)
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Figure 1: Two-step Pinner synthesis converting the nitrile precursor to the amidine

hydrochloride salt.

Detailed Protocol: Modified Pinner Reaction
Objective: Synthesis of 2-Chloropyridine-4-carboximidamide HCl from 2-chloropyridine-4-

carbonitrile.

Reagents:

2-Chloropyridine-4-carbonitrile (1.0 eq)

Anhydrous Methanol (10 V)

Acetyl Chloride (3.0 eq) [Generates anhydrous HCl in situ]

Ammonia (7N in Methanol) or Ammonium Carbonate

Procedure:

Imidate Formation:

Dissolve 2-chloropyridine-4-carbonitrile in anhydrous methanol under

atmosphere.
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Cool to 0°C. Add acetyl chloride dropwise (exothermic) to generate anhydrous HCl.

Allow the mixture to warm to room temperature and stir for 12–16 hours.

Process Check: Monitor disappearance of nitrile peak (

) via IR or TLC.

Concentrate in vacuo to obtain the methyl imidate hydrochloride intermediate (solid).

Ammonolysis:

Resuspend the imidate intermediate in anhydrous ethanol or methanol.

Add excess ammonia (7N in MeOH) or ammonium carbonate (2.0 eq).

Stir at room temperature for 4–6 hours (or reflux for 2 hours if conversion is slow).

Concentrate the solvent.

Purification:

Triturate the crude solid with diethyl ether or acetone to remove non-polar impurities.

Recrystallize from Ethanol/Ether if high purity (>98%) is required.

Yield: Typically 75–85%.

Analytical Characterization & Validation
To ensure the integrity of the compound for biological assays, the following analytical

parameters must be met.

1H-NMR (DMSO-d6, 400 MHz)
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Chemical Shift (

)
Multiplicity Integration Assignment

9.60 - 9.80 Broad Singlet 4H
Amidine

(Exchangeable)

8.70
Doublet (

)
1H Pyridine H6

8.05 Singlet 1H Pyridine H3

7.85
Doublet (

)
1H Pyridine H5

Note: The broad amidine protons are diagnostic. The absence of a sharp singlet at ~10-12 ppm

confirms no residual carboxylic acid.

HPLC Quality Control Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm.

Retention Time: The amidine is highly polar and will elute early (approx. 2–4 min) compared

to the nitrile precursor.

Medicinal Chemistry Applications
Serine Protease Inhibition (Factor Xa / Thrombin)
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The primary utility of 2-Chloropyridine-4-carboximidamide is as a P1 pharmacophore. In the

design of anticoagulants (like the "xaban" class), the inhibitor must bind to the S1 specificity

pocket of the enzyme.

Mechanism: The highly basic amidine group (

) is protonated at physiological pH. It forms a critical salt bridge with the aspartic acid residue
(Asp189 in Factor Xa/Thrombin) at the bottom of the S1 pocket.

Scaffold Utility: The 2-chloro position allows for further elaboration via

with amines or Suzuki coupling with aryl boronic acids to extend into the S4 pocket.

Biological Interaction Pathway (Graphviz)
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Figure 2: Mechanism of action showing the critical binding of the amidine moiety to the S1

pocket of serine proteases.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1422473?utm_src=pdf-body
https://www.benchchem.com/product/b1422473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[3]

Handling: The amidine hydrochloride is corrosive to mucous membranes. Use a fume hood

and wear nitrile gloves.

Storage: Hygroscopic. Store at 2–8°C under inert gas (

or Ar) to prevent hydrolysis to the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/51285-26-8
https://pubchem.ncbi.nlm.nih.gov/compound/51285-26-8
https://datasheets.scbt.com/sc-356415.pdf
https://www.benchchem.com/product/b1422473#cas-number-for-2-chloropyridine-4-carboximidamide
https://www.benchchem.com/product/b1422473#cas-number-for-2-chloropyridine-4-carboximidamide
https://www.benchchem.com/product/b1422473#cas-number-for-2-chloropyridine-4-carboximidamide
https://www.benchchem.com/product/b1422473#cas-number-for-2-chloropyridine-4-carboximidamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1422473?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

